2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
This compound (CAS 306978-85-8) belongs to the 4H-pyrido[1,2-a][1,3,5]triazin-4-one family, characterized by a fused pyridine-triazine core. The structure includes a 9-methyl group and a 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl} substituent. While specific pharmacological data are unavailable, its structural features suggest relevance in medicinal chemistry, particularly in kinase inhibition or antimicrobial applications, based on analogs .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-4-3-9-20-15(11)18-16(19-17(20)22)24-10-14(21)12-5-7-13(23-2)8-6-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDIMCXGFFJBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has garnered attention in recent years due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 398.43 g/mol |
| CAS Number | 880279-88-9 |
This structure features a pyrido-triazine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A significant investigation into its effects on various cancer cell lines was conducted using the sulforhodamine B assay, which assesses cell viability and proliferation.
Case Study: Antitumor Activity Assessment
In a study published in the Journal of Organic and Pharmaceutical Chemistry, derivatives of similar compounds were synthesized and tested against multiple cancer cell lines, including:
- Breast Cancer (MDA-MB-468)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
The results indicated that modifications in the chemical structure could enhance antitumor activity. For instance, substituting certain groups on the triazine ring significantly improved efficacy against specific cancer types .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties . Research has shown that derivatives containing the methoxyphenyl group possess activity against various microbial strains. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell death.
Summary of Antimicrobial Testing
A study evaluated the antimicrobial activity against several strains:
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | High Inhibition |
| Candida albicans | Low Inhibition |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : The compound has shown promise in inhibiting certain kinases involved in cancer progression.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Structural Variations in the 4H-Pyrido[1,2-a][1,3,5]Triazin-4-One Family
Key analogs differ in substituents at the 2-position (sulfanyl group) and methyl group placement (positions 7, 8, or 9). These modifications influence physicochemical properties and bioactivity.
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Steric Hindrance : The 4-tert-butyl group in A891152 introduces steric bulk, which may reduce binding affinity but improve metabolic stability .
Solubility and Bioavailability
- The morpholino derivative (896346-47-7) exhibits improved aqueous solubility due to its polar tertiary amine, contrasting with the hydrophobic 4-methoxybenzyl group in the target compound .
- Methyl position affects pharmacokinetics: 9-methyl derivatives (target compound, A891148) may exhibit better membrane permeability than 7-methyl analogs (A891196) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
